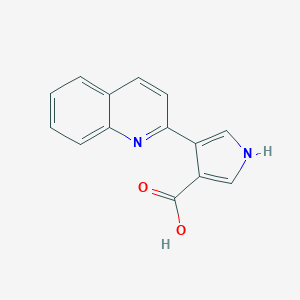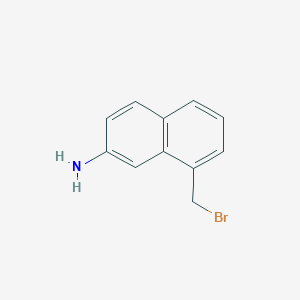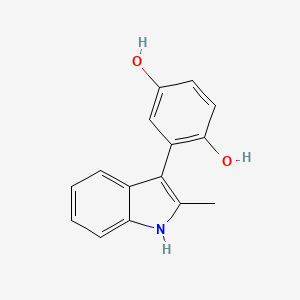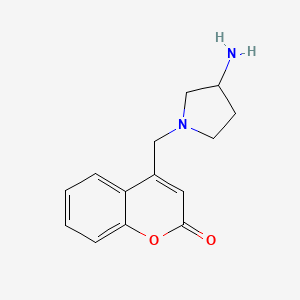
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClFN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the quinoline ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process often includes steps like purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.
Scientific Research Applications
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can enhance its binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile: A closely related compound with similar substituents but different positions on the quinoline ring.
Fluoroquinolones: A class of compounds known for their antibacterial activity, which also contain fluorine atoms in their structure.
Uniqueness
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H6ClFN2O |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2O/c1-16-7-2-8-10(12)6(4-14)5-15-11(8)9(13)3-7/h2-3,5H,1H3 |
InChI Key |
AXSXKOQPGMRSMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















